molecular formula C18H28N2O4 B2422545 3,4-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide CAS No. 953931-22-1

3,4-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2422545
CAS No.: 953931-22-1
M. Wt: 336.432
InChI Key: GKJAZJNPTLJLDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of methoxy groups on the benzene ring and a piperidine moiety attached via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The starting material, 3,4-dimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride. This intermediate is then reacted with an amine, such as 4-(aminomethyl)piperidine, to form the benzamide core.

    Introduction of the Methoxyethyl Group: The piperidine nitrogen is alkylated with 2-methoxyethyl chloride under basic conditions to introduce the methoxyethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide moiety can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Formation of 3,4-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)aniline.

    Substitution: Formation of derivatives with substituted functional groups on the benzene ring.

Scientific Research Applications

3,4-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including its role as a ligand for various receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethoxybenzamide: Lacks the piperidine and methoxyethyl groups.

    N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide: Lacks the methoxy groups on the benzene ring.

    4-(aminomethyl)piperidine: Lacks the benzamide and methoxy groups.

Uniqueness

3,4-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is unique due to the combination of methoxy groups on the benzene ring and the piperidine moiety with a methoxyethyl substituent. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

3,4-dimethoxy-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c1-22-11-10-20-8-6-14(7-9-20)13-19-18(21)15-4-5-16(23-2)17(12-15)24-3/h4-5,12,14H,6-11,13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJAZJNPTLJLDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.